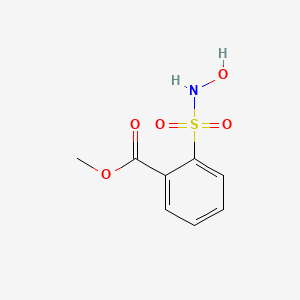










|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:8][OH:9].[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19](Cl)(=[O:21])=[O:20].S(Cl)(Cl)(=O)=O>O.CO.C1COCC1>[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19](=[O:21])(=[O:20])[NH:8][OH:9] |f:0.1.2,3.4|
|


|
Name
|
|
|
Quantity
|
3.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.76 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC=C1)S(=O)(=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintaining an internal reaction temperature between 5° C. and 15° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
portionwise maintaining a temperature below 15° C.
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting suspension was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove any volatiles
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous suspension was extracted with diethyl ether (2×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion was dried over sodium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to yield the crude N-hydroxy sulfonamide
|
|
Type
|
CUSTOM
|
|
Details
|
Purification
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=CC=C1)S(NO)(=O)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |